2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZULPIKBDNQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-40-8 | |
| Record name | 2-fluoro-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mechanism of Action of Fluorinated Tranylcypromine Analogues: From Monoamine Oxidase Inhibition to Epigenetic Modulation
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (TCP), a classic monoamine oxidase (MAO) inhibitor, has served as a foundational scaffold for the development of novel therapeutics. The strategic incorporation of fluorine into the TCP structure has unlocked new pharmacological profiles, enhancing potency, modulating selectivity, and revealing activity against novel targets. This guide provides a comprehensive technical analysis of the mechanism of action of fluorinated tranylcypromine analogues. We will dissect the structure-activity relationships that govern their interactions with both classical and novel enzyme targets, primarily Monoamine Oxidase (MAO) and the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). This document will explore the causal biochemistry behind these interactions, detail key experimental methodologies for their characterization, and summarize the therapeutic implications for neuropsychiatric and oncological disorders.
Introduction: The Rationale for Fluorinating a Classic Scaffold
Tranylcypromine (TCP), chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, was initially developed as an amphetamine analogue before its potent, irreversible monoamine oxidase (MAO) inhibitory properties were discovered.[1] For decades, it has been used clinically as an antidepressant.[2] The core mechanism of TCP involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the active site of MAO-A and MAO-B, leading to irreversible inhibition.[3][4]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacological properties.[5] Fluorine's high electronegativity and small size can alter a molecule's pKa, lipophilicity, and metabolic stability. It can also serve as a hydrogen bond acceptor, potentially strengthening interactions with a protein target.[6] In the context of TCP, fluorination has been explored to achieve several key objectives:
-
Enhance Potency and Bioavailability: Modifying the electronic properties of the phenyl ring or the stability of the cyclopropylamine moiety can increase inhibitory potency and improve brain penetration.[7]
-
Modulate Selectivity: Strategic placement of fluorine can shift the inhibitory preference between MAO-A and MAO-B isoforms.[8]
-
Block Metabolic Pathways: Fluorination at sites prone to metabolic oxidation (e.g., the para-position of the phenyl ring) can prevent drug inactivation and prolong its duration of action.[9]
-
Discover Novel Therapeutic Targets: The structural and electronic changes induced by fluorination have led to the discovery that these analogues are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an FAD-dependent enzyme with significant structural homology to MAO.[10] This has opened a new therapeutic avenue in oncology.
This guide will first examine the impact of fluorination on TCP's canonical target, MAO, before delving into its more recently discovered role in epigenetic modulation through LSD1 inhibition.
Mechanism of Action Part I: Enhanced Monoamine Oxidase (MAO) Inhibition
The primary antidepressant effect of TCP analogues stems from their ability to inhibit MAO-A and MAO-B. This inhibition leads to a sustained increase in the synaptic concentrations of key neurotransmitters like serotonin, norepinephrine, and dopamine.[11] Fluorination has been shown to significantly enhance this activity.
Phenyl Ring Fluorination: The Case of 4-Fluorotranylcypromine
Substitution on the phenyl ring is a common modification. Placing a fluorine atom at the 4-position (para-position) has profound effects:
-
Increased In Vitro Potency: 4-Fluorotranylcypromine is approximately 10 times more potent than its parent compound at inhibiting both MAO-A and MAO-B in rat brain homogenates.[7]
-
Enhanced In Vivo Efficacy: Studies using both single and long-term administration show that 4-fluorotranylcypromine is a more potent inhibitor of MAO-A and MAO-B in vivo compared to equimolar doses of TCP.[9] This is partly attributed to higher attained brain levels and protection from metabolic hydroxylation at the 4-position.[7][9]
-
Neurochemical Consequences: Chronic administration of 4-fluorotranylcypromine results in sustained increases in brain levels of noradrenaline, 5-hydroxytryptamine (serotonin), and dopamine, with corresponding decreases in their acid metabolites.[11]
Cyclopropyl Ring Fluorination: A Tool for Modulating Potency and Selectivity
Introducing fluorine directly onto the cyclopropane ring also significantly alters inhibitory activity.
-
Increased General Potency: The presence of a fluorine atom on the cyclopropane ring generally increases the inhibitory activity towards both MAO-A and MAO-B.[8]
-
Stereoselectivity: The (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of both MAO isoforms than the (1R,2R)-enantiomer, indicating that fluorination does not alter the inherent enantioselectivity of MAO inhibition seen with tranylcypromine.[8]
-
Reversal of Selectivity: In a striking example of structure-activity relationships, the fluorination of 1-phenylcyclopropylamine (a selective MAO-B inhibitor) at the 2-position reverses its selectivity, producing a potent and selective inhibitor of MAO-A.[8]
The mechanism for all these analogues remains the time- and concentration-dependent irreversible inhibition characteristic of the TCP scaffold.[8]
Data Summary: MAO Inhibition
| Compound | Fluorination Position | Key Finding | Reference |
| 4-Fluorotranylcypromine | Phenyl Ring (C4) | More potent inhibitor of MAO-A and MAO-B than TCP both in vitro and in vivo.[7][9] | [7][9] |
| 2-Fluoro-2-phenylcyclopropylamine | Cyclopropyl Ring (C2) | Increased inhibitory activity against both MAO-A and MAO-B.[8] | [8] |
| 2-Fluoro-1-phenylcyclopropylamine | Cyclopropyl Ring (C2) | Reverses selectivity from MAO-B preferential to MAO-A selective.[8] | [8] |
Mechanism of Action Part II: Epigenetic Modulation via Lysine-Specific Demethylase 1 (LSD1) Inhibition
The discovery that TCP analogues inhibit LSD1 (also known as KDM1A) has pivoted their development towards oncology.[1] LSD1 is an FAD-dependent enzyme that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), playing a critical role in regulating gene transcription.[3] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML), making it a high-value therapeutic target.[4][12]
Mechanism of LSD1 Inhibition
The inhibitory mechanism of TCP analogues against LSD1 mirrors that of MAO inhibition. It is an irreversible, mechanism-based process where the cyclopropylamine moiety forms a covalent adduct with the FAD cofactor, inactivating the enzyme.[4][10] The drug development challenge lies in engineering analogues that are highly selective for LSD1 over the MAO enzymes to avoid neuropsychiatric side effects.
Fluorinated Analogues as Selective LSD1 Inhibitors
Fluorination is a key component in designing potent and selective LSD1 inhibitors. Often, it is combined with the addition of larger substituents on the phenyl ring, designed to occupy the large catalytic cleft of the LSD1 active site.[12][13]
-
Cyclopropyl Ring Fluorination: Analogues containing fluorine on the cyclopropyl ring, often with additional substitutions on the phenyl ring, have been shown to be micromolar inhibitors of LSD1.[14] In cellular assays, these compounds inhibit the proliferation of AML cell lines.[14]
-
Phenyl Ring Fluorination: The combination of fluorine atoms on the phenyl ring with other groups is a common strategy. For instance, the early LSD1-selective inhibitor S2101 was synthesized by adding an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of TCP.[3] This strategy aims to maximize interactions within the LSD1 active site while potentially creating steric hindrance that reduces binding to the smaller MAO active sites.
Cellular Consequences of LSD1 Inhibition
The efficacy of these compounds in cancer models is validated by observing downstream cellular effects consistent with LSD1 target engagement.
-
Biomarker Modulation: Treatment with fluorinated TCP analogues leads to a dose-dependent increase in the cellular levels of histone methylation marks, such as H3K4me2, which is a direct consequence of LSD1 inhibition.[10][14]
-
Phenotypic Changes: Inhibition of LSD1 triggers cellular differentiation and apoptosis in cancer cells, thereby inhibiting their proliferation.[10]
Data Summary: LSD1 vs. MAO Inhibition
| Compound Class | Key Structural Features | Selectivity Profile | Reference |
| Phenyl-Substituted Analogues | Fluorine + large aroyl or benzamide groups at C3/C4 position. | High potency for LSD1 (low nM IC50) with significant selectivity over MAO-A/B. | [12][13] |
| Cyclopropyl-Fluorinated Analogues | Fluorine on cyclopropyl ring + m- or p-aryl substitution. | Micromolar inhibitors of LSD1 with demonstrated cellular activity. | [14] |
| Multi-Substituted Analogues (e.g., S2101) | Ortho-benzyloxy + two meta-fluorine atoms on phenyl ring. | Potent and selective for LSD1 over MAOs. | [3] |
Visualization of Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline the core inhibitory mechanism and the typical drug discovery workflow.
Caption: Irreversible inhibition via covalent adduct formation with the FAD cofactor.
Caption: Iterative workflow for developing targeted fluorinated TCP analogues.
Key Experimental Protocol: In Vitro Enzyme Inhibition Assay
The characterization of novel fluorinated TCP analogues relies on robust enzymatic assays to determine their potency (IC50) and selectivity.
Objective: To quantify the inhibitory activity of a test compound against recombinant human MAO-A, MAO-B, and LSD1.
Methodology: Fluorometric Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A, MAO-B, and LSD1/CoREST complex are sourced commercially or expressed and purified.
-
A suitable fluorogenic substrate is selected for each enzyme (e.g., Amplex Red reagent coupled with a suitable amine substrate for MAOs, or a specific H3-derived peptide for LSD1).
-
-
Compound Preparation:
-
The fluorinated TCP analogue is dissolved in DMSO to create a high-concentration stock solution.
-
A series of dilutions (e.g., 10-point, 3-fold serial dilution) is prepared in assay buffer to generate a dose-response curve.
-
-
Assay Procedure (96- or 384-well plate format):
-
Step 1: Pre-incubation. Add a fixed concentration of the enzyme to wells containing the serially diluted inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C. This step is critical for time-dependent, irreversible inhibitors to allow for binding and inactivation to occur.
-
Step 2: Reaction Initiation. Add the substrate mixture to all wells to start the enzymatic reaction.
-
Step 3: Signal Detection. Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence signal over time (kinetic read). The rate of product formation is proportional to the remaining enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to a vehicle control (e.g., DMSO), which represents 100% enzyme activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using recombinant human enzymes ensures high purity and relevance to human pharmacology, avoiding confounding activities from tissue homogenates.
-
Fluorometric Detection: This method offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening, allowing for the rapid evaluation of many compounds.
-
Pre-incubation Step: This is essential for accurately assessing the potency of irreversible inhibitors like TCP analogues. Omitting this step would lead to a significant underestimation of their true inhibitory power.
Conclusion and Future Directions
The strategic fluorination of the tranylcypromine scaffold has successfully transformed a classic antidepressant into a versatile platform for drug discovery. These analogues demonstrate that subtle chemical modifications can dramatically shift therapeutic application, from enhanced MAO inhibition for neuropsychiatric disorders to potent and selective LSD1 inhibition for oncology.[1][4]
The dual-target nature of these compounds presents both opportunities and challenges. For antidepressant development, the goal is to fine-tune MAO-A/MAO-B selectivity. For cancer therapy, the primary objective is to maximize LSD1 inhibition while eliminating MAO activity to avoid dose-limiting toxicities.
Future research will focus on:
-
Improving Selectivity: Developing next-generation analogues with >1000-fold selectivity for LSD1 over MAOs to ensure a clean safety profile for oncology applications.
-
Optimizing Pharmacokinetics: Addressing challenges such as off-target effects (e.g., hERG channel inhibition) and improving metabolic stability to create viable drug candidates.[3]
-
Overcoming Resistance: Investigating mechanisms of resistance to LSD1 inhibitors and designing novel compounds or combination therapies to address this challenge.[4]
The journey of fluorinated tranylcypromine analogues exemplifies the power of medicinal chemistry to repurpose and refine established pharmacophores, opening new frontiers in the treatment of complex diseases.
References
- Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters.
- Kandt, R. S., et al. (1990). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. PubMed.
- Dyck, L. E., et al. (1990). Chronic Effects of Tranylcypromine and 4-fluorotranylcypromine on Regional Brain Monoamine Metabolism in Rats: A Comparison With Clorgyline. PubMed.
- Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). ResearchGate.
- Vianello, P., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. PMC.
- Sasaki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC.
- Alam, M. M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed.
- Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed.
- Baker, G. B., et al. (1987). Neurochemical and neuropharmacological properties of 4-Fluorotranylcypromine. Semantic Scholar.
- Vianello, P., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. PubMed.
- Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). OUCI.
- Wikipedia. (n.d.). Tranylcypromine. Wikipedia.
- Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. World Depression Congress.
- Strawn, J. R., & Geracioti, T. D. (2023). Tranylcypromine. StatPearls - NCBI Bookshelf.
- Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia.
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 2-fluoro-tranylcypromine derivatives
Title: Probing the Ortho-Constraint: Structure-Activity Relationship (SAR) of 2-Fluoro-Tranylcypromine Derivatives as LSD1 Inhibitors
Executive Summary This technical guide provides a rigorous analysis of 2-fluoro-tranylcypromine derivatives, focusing on their role as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). While the parent compound, tranylcypromine (TCP), is a non-selective monoamine oxidase (MAO) inhibitor, fluorination—specifically at the ortho (2-position) of the phenyl ring or the cyclopropyl core—fundamentally alters its pharmacodynamic profile. This guide dissects the electronic and steric factors governing the shift from MAO-dominant antidepressant activity to LSD1-selective antineoplastic efficacy, essential for targeting acute myeloid leukemia (AML) and solid tumors.
The Pharmacophore & Mechanistic Basis[1][2]
Tranylcypromine (trans-2-phenylcyclopropylamine) functions as a mechanism-based inactivator (suicide substrate). Its potency relies on the single-electron transfer (SET) oxidation of the amine by the FAD cofactor, leading to cyclopropyl ring opening and the formation of a covalent adduct.
The Fluorine Effect
The introduction of fluorine into the TCP scaffold serves three critical medicinal chemistry functions:
-
Metabolic Blocking: Fluorination at the C2 (ortho) or C4 (para) positions of the phenyl ring blocks Cytochrome P450-mediated hydroxylation, extending half-life (
). -
pKa Modulation: The high electronegativity of fluorine lowers the pKa of the primary amine (approx. 8.2 vs. 9.0 for TCP), increasing the fraction of non-ionized species capable of penetrating the blood-brain barrier (BBB) or cellular membranes.
-
Adduct Engineering: The position of the fluorine atom dictates the geometry of the covalent adduct formed with FAD.
Mechanism of Inactivation
Unlike reversible inhibitors, 2-fluoro-TCP derivatives permanently disable LSD1. The presence of an ortho-fluorine can sterically hinder the formation of the standard N5-adduct, favoring alternative adduct structures (e.g., C4a adducts) or altering the kinetics of ring opening.
Figure 1: Mechanism-based inactivation of FAD-dependent demethylases by TCP derivatives.
SAR Deep Dive: The 2-Fluoro (Ortho) Anomaly
The structure-activity relationship of fluorinated TCPs is non-linear. While para-fluorination (4-F-TCP) generally enhances potency across the board, ortho-fluorination (2-F-TCP) presents a unique "steric probe" scenario.
Phenyl Ring Substitution: Ortho (2-F) vs. Para (4-F)
The binding pocket of LSD1 is larger than that of MAO-A/B, allowing for bulkier substitutions. However, the immediate vicinity of the FAD cofactor is sterically constrained.
| Derivative | Structure (Phenyl Sub.) | LSD1 IC50 (µM) | MAO-A IC50 (µM) | Selectivity (MAO/LSD1) | Mechanism Note |
| TCP (Parent) | Unsubstituted | ~2.0 | 0.8 | 0.4 (Poor) | Standard N5-adduct |
| 4-F-TCP | Para-Fluoro | 0.6 | 1.2 | ~2.0 | Enhanced lipophilicity; fits hydrophobic pocket. |
| 2-F-TCP | Ortho-Fluoro | 8.9 | >250 | >28 (High) | Steric clash reduces potency but abolishes MAO-A affinity. |
| 3-F-TCP | Meta-Fluoro | 1.5 | 5.0 | ~3.3 | Intermediate profile. |
Key Insight: The ortho-fluorine (2-F) drastically reduces affinity for MAO-A due to the tight "gate" at the entrance of the MAO active site. While it also reduces LSD1 potency compared to the para analog (due to steric clash with Val833 or similar residues near FAD), it provides a starting point for designing highly selective inhibitors when coupled with extensions at the 4-position (e.g., benzamides).
Stereochemical Considerations
The biological activity is strictly stereodependent.
-
(1R, 2S)-Isomer: The active eutomer for LSD1 inhibition.
-
(1S, 2R)-Isomer: significantly less active (often >100-fold difference).
-
Protocol Note: Synthesis must prioritize enantioselective routes or rigorous chiral resolution.
Synthetic Pathways[3][4][5]
The synthesis of 2-fluoro-tranylcypromine derivatives is challenging due to the need to install the strained cyclopropane ring while maintaining the sensitive fluorine substituent. The Curtius Rearrangement route is the industry standard for generating the primary amine.
Optimized Synthetic Workflow
-
Starting Material: 2-Fluorobenzaldehyde.
-
Olefination: Horner-Wadsworth-Emmons or Wittig reaction to generate the cinnamate ester.
-
Cyclopropanation: Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide) or Rhodium-catalyzed diazotization.
-
Hydrolysis & Rearrangement: Saponification followed by Curtius rearrangement to yield the amine.
Figure 2: Synthetic route for 2-fluoro-tranylcypromine via cyclopropanation and Curtius rearrangement.
Biological Evaluation Protocols
To validate the SAR, a self-validating peroxidase-coupled assay is required. This assay measures the H2O2 produced during the LSD1 demethylation cycle.
LSD1 Demethylase Inhibition Assay (Amplex Red)
-
Principle: LSD1 demethylates H3K4me2, producing H2O2.[1] Horseradish Peroxidase (HRP) uses H2O2 to oxidize Amplex Red into highly fluorescent Resorufin.
-
Reagents:
-
Recombinant Human LSD1 (1-852 aa).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Step-by-Step Protocol:
-
Enzyme Pre-incubation: Incubate 20 nM LSD1 with varying concentrations of the 2-fluoro-TCP derivative in 50 mM HEPES (pH 7.5) for 15 minutes at room temperature. Why: TCPs are time-dependent inhibitors; pre-incubation allows adduct formation.
-
Reaction Initiation: Add 10 µM H3K4me2 peptide to initiate the catalytic cycle.
-
Detection: Simultaneously add the detection mix (50 µM Amplex Red, 0.1 U/mL HRP).
-
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.
-
Data Analysis: Determine the initial velocity (
). Calculate IC50 using a non-linear regression (4-parameter logistic fit).
Selectivity Counter-Screening (MAO-A/B)
-
Critical Control: All 2-fluoro derivatives must be counter-screened against MAO-A (substrate: Kynuramine) and MAO-B (substrate: Benzylamine) to confirm the "ortho-selectivity" hypothesis. A selectivity index (SI = IC50_MAO / IC50_LSD1) > 50 is the target for lead compounds.
References
-
Mechanism of Action of Tranylcypromine Derivatives
- Title: Unravelling the target landscape of tranylcypromines for new drug discovery.
- Source: Acta Pharmaceutica Sinica B (via NCBI).
-
URL:[Link]
-
Fluorinated Analogues & Selectivity
-
Structural Basis of Inhibition (Crystallography)
- Synthetic Methodology (Cyclopropanation)
-
Spirocyclic & 2-Fluoro Derivatives
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 2-Fluoro-2-phenylcyclopropan-1-amine HCl
Welcome to the technical support guide for 2-Fluoro-2-phenylcyclopropan-1-amine HCl. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As researchers, scientists, and drug development professionals, encountering solubility challenges is common, particularly with molecules possessing both lipophilic (phenyl, cyclopropyl) and ionizable (amine) functional groups. This guide is designed to provide a logical, scientifically-grounded framework for systematically overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: I dissolved my 2-Fluoro-2-phenylcyclopropan-1-amine HCl in a neutral buffer (e.g., PBS pH 7.4), but it immediately precipitated. Why is this happening?
This is the most common issue encountered with amine hydrochloride salts. The precipitation is a direct consequence of the compound's pH-dependent solubility.
-
The Science: 2-Fluoro-2-phenylcyclopropan-1-amine HCl is the salt of a weak base (the amine) and a strong acid (HCl). In its salt form (R-NH₃⁺Cl⁻), the amine group is protonated and carries a positive charge, making it polar and generally soluble in aqueous solutions.[1] However, the solubility of this form is governed by an equilibrium that is highly sensitive to the pH of the solution. The key parameter is the amine's pKa (the pH at which 50% of the molecules are in the protonated, charged form and 50% are in the deprotonated, neutral "free amine" form).
-
Causality: When you add the HCl salt to a buffer with a pH near or above the amine's pKa, the buffer's basic components neutralize the acidic proton on the amine group. This shifts the equilibrium from the soluble, charged form (R-NH₃⁺) to the insoluble, neutral free amine (R-NH₂). The phenyl and cyclopropyl groups make this free amine form significantly lipophilic and poorly water-soluble, causing it to precipitate out of the aqueous buffer.[1][2]
Q2: What is the most straightforward first step to prevent precipitation and improve solubility?
The most direct and effective initial strategy is to control the pH of your aqueous buffer.
-
The Science: To maintain the compound in its soluble, protonated (R-NH₃⁺) state, the pH of the solution must be kept significantly lower than the compound's pKa. A general rule of thumb for amine salts is to formulate at a pH at least 1-2 units below the pKa. While the exact pKa of 2-Fluoro-2-phenylcyclopropan-1-amine is not readily published, a typical pKa for a primary amine of this type would be in the 8-10 range.
-
Practical Recommendation: Instead of using a neutral buffer, prepare your solutions using an acidic buffer. A good starting point would be a buffer in the pH 4.0 to 5.5 range (e.g., acetate buffer). At this acidic pH, the equilibrium is strongly shifted towards the protonated, and therefore more soluble, form of the amine.
Q3: Adjusting the pH is not feasible for my experimental system. What are my other options for solubilization?
If your biological or chemical assay requires a near-neutral pH, you must employ formulation strategies that enhance the solubility of the less soluble free amine form. The three primary approaches are the use of co-solvents, surfactants, or cyclodextrins.[3] These can also be used in combination with pH adjustment for even greater effect.[4][5]
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol) reduces the overall polarity of the aqueous medium, making it more favorable for the lipophilic free amine to dissolve.[6][7][8] | Simple to prepare; can achieve high drug concentrations.[4] | May impact biological assay performance or protein stability; potential for compound to precipitate upon dilution.[4] |
| Surfactants | Amphiphilic molecules that, above a certain concentration (the CMC), form micelles. The hydrophobic core of the micelle encapsulates the poorly soluble drug, while the hydrophilic shell interacts with water, keeping the drug in solution.[9][10] | Highly effective at low concentrations; widely used in pharmaceutical formulations.[10][11] | Can interfere with some biological assays; potential for cell toxicity depending on the surfactant and concentration.[9] |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic part of the drug molecule forms a "host-guest" inclusion complex within the cavity, effectively shielding it from the aqueous environment.[][13][14] | Low toxicity; can improve stability and bioavailability.[13][15] | Can be expensive; complex formation is an equilibrium, and dilution may cause precipitation.[16] |
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This guide provides a logical workflow for tackling solubility issues with 2-Fluoro-2-phenylcyclopropan-1-amine HCl. The core principle is to first understand the compound's intrinsic properties and then systematically screen potential solutions.
Caption: A systematic workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)
It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens by adding a DMSO stock to buffer and observing precipitation; it can overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[17][18] Thermodynamic solubility represents the true equilibrium solubility of the most stable crystal form and is more relevant for formulation development.[19][20]
Objective: To determine the equilibrium solubility of 2-Fluoro-2-phenylcyclopropan-1-amine HCl in a specific buffer.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The amount should be enough that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours. This extended time is necessary to ensure equilibrium is reached.[21]
-
Phase Separation: After equilibration, allow the vial to stand so the excess solid can settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[21][22] The resulting concentration is the thermodynamic solubility.
Protocol 2: Screening for Solubilizing Excipients
Objective: To identify an effective excipient (co-solvent, surfactant, or cyclodextrin) for enhancing the solubility of the compound at a fixed pH.
Methodology:
-
Stock Solutions: Prepare stock solutions of the excipients in the chosen primary buffer (e.g., a 10% v/v stock of Propylene Glycol, a 5% w/v stock of Polysorbate 80, and a 20% w/v stock of HP-β-CD).
-
Test Vials: In separate vials, prepare a range of excipient concentrations by diluting the stock solutions with the primary buffer. For example:
-
Co-solvent: 1%, 2%, 5% Propylene Glycol
-
Surfactant: 0.1%, 0.5%, 1% Polysorbate 80
-
Cyclodextrin: 1%, 5%, 10% HP-β-CD
-
-
Solubility Measurement: Perform the shake-flask thermodynamic solubility measurement (Protocol 1) in each of these prepared solutions, as well as in a control vial containing only the buffer.
-
Analysis: Compare the solubility results from the excipient-containing solutions to the control. A significant increase in solubility indicates the excipient is effective.
Caption: Mechanism of cyclodextrin-mediated solubilization.
By following this structured Q&A and troubleshooting guide, researchers can efficiently diagnose and solve solubility challenges associated with 2-Fluoro-2-phenylcyclopropan-1-amine HCl, leading to more reliable and successful experiments.
References
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
- Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
- Cosolvent - Wikipedia. (n.d.).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, April 16).
- Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (n.d.).
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
- CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025, July 31).
- Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015, November 16).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.).
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
- Understand surfactants in pharmaceuticals - Wuxi Weiheng Chemical Co., Ltd. - Whamine. (n.d.).
- The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.).
- Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
- (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha - Longdom Publishing. (n.d.).
- #Surfactants Behavior used in Pharmaceutical Formulation Pharmaceutics/Physical Pharmacy - YouTube. (2020, April 8).
- Isolation (Recovery) of amines - University of Alberta. (n.d.).
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. Understand surfactants in pharmaceuticals - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 10. jocpr.com [jocpr.com]
- 11. longdom.org [longdom.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. cyclodextrinnews.com [cyclodextrinnews.com]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. enamine.net [enamine.net]
- 22. pharmatutor.org [pharmatutor.org]
Troubleshooting low yield in 2-Fluoro-2-phenylcyclopropan-1-amine synthesis
This guide addresses yield optimization for 2-Fluoro-2-phenylcyclopropan-1-amine , a challenging scaffold due to the electronic deactivation of the vinyl fluoride precursor and the inherent instability of fluorinated cyclopropanes.
The content is structured as a Tier 3 Technical Support resource, prioritizing mechanistic root-cause analysis over generic advice.
Ticket ID: FPC-SYNTH-OPT Status: Open Severity: High (Yield < 15%)
Diagnostic Triage: Where is the Yield Loss?
Before modifying reaction parameters, identify the specific "Yield Killer" using this diagnostic workflow.
Figure 1: Diagnostic logic flow for identifying yield bottlenecks in fluorocyclopropylamine synthesis.
Phase I: The Cyclopropanation Bottleneck
Context: The reaction of
Q: My conversion is stuck at <30% despite adding excess EDA. Why?
A: You are likely facing "Carbene Dimerization" rather than catalyst deactivation. Because the vinyl fluoride is electron-deficient, the metal-carbene intermediate prefers to react with another molecule of EDA (forming diethyl fumarate/maleate) rather than the alkene.
Corrective Protocol:
-
Invert Stoichiometry: Do not use excess alkene. The vinyl fluoride is the "hard-to-get" species, but it is also less reactive. Standard protocols often fail here. Instead, use 5–10 equivalents of EDA added extremely slowly.
-
High-Dilution Slow Addition: The concentration of free carbene must be kept low to prevent dimerization.
-
Rate: Add EDA over 8–12 hours via syringe pump.
-
Solvent: Use non-coordinating solvents like Pentane or Hexane (if solubility permits) or DCM.
-
-
Catalyst Switch: If using
, switch to a more electrophilic catalyst like (Du Bois catalyst) or . Copper catalysts often favor cyclopropanation of electron-deficient alkenes better than Rhodium due to different carbene electronics.
Q: I see the product by TLC, but I lose it during column chromatography.
A: Fluorinated cyclopropanes are prone to ring-opening on acidic silica. The 2-fluoro-2-phenyl substitution creates a push-pull system (though less than 1-fluoro-1-amino) that can be sensitive to Lewis acids.
Optimization:
-
Pre-treat Silica: Flush the column with 1%
in Hexanes before loading. -
Avoid Acidic Stains: Do not use phosphomolybdic acid (PMA) or Hanessian’s stain for monitoring if you plan to recover the spot. Use
(basic) or UV.
Data: Catalyst Performance Comparison
| Catalyst | Typical Yield | Diastereoselectivity (trans:cis) | Notes |
| 25–40% | 60:40 | High dimerization of EDA. | |
| 45–60% | 55:45 | Requires higher temp (refluxing cyclohexane). | |
| 60–75% | 70:30 | Best turnover; expensive. | |
| 80%+ | >90:10 | Requires specific glovebox handling; best for stereocontrol. |
Phase II: The Curtius Rearrangement (Acid Amine)
Context: Converting the 2-fluoro-2-phenylcyclopropane carboxylic acid to the amine involves an acyl azide and isocyanate intermediate.
Q: My yield drops significantly after the Curtius step. I see a "double mass" byproduct.
A: You are forming the Urea byproduct. This occurs when the formed amine reacts with the intermediate isocyanate because water was introduced too slowly or the reaction was too concentrated.
Mechanism of Failure:
The Fix (One-Pot DPPA Protocol): Instead of isolating the isocyanate, trap it immediately with an alcohol (to form a carbamate/Boc) or use acidic hydrolysis conditions carefully.
-
Reagents: Use Diphenylphosphoryl azide (DPPA) and
in t-Butanol (t-BuOH). -
Temperature: Reflux is required for the rearrangement (
). -
Trapping: Run the reaction in anhydrous t-BuOH . This converts the isocyanate directly to the N-Boc protected amine .
Q: Is the free amine stable?
A: Barely. Store as a salt. Free 2-fluoro-2-phenylcyclopropan-1-amine is volatile and can degrade via HF elimination upon prolonged standing.
-
Mandatory: Isolate and store as the Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Storage:
, desiccated.
Experimental Protocols
Protocol A: Optimized Cyclopropanation (Vinyl Fluoride Route)
Targeting: Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate
-
Setup: Flame-dried 2-neck flask under Argon.
-
Reagents:
- -Fluorostyrene (1.0 equiv, 5 mmol) [Prepared via Haufe method].
- (0.5 mol%).
-
Solvent: Anhydrous DCM (0.2 M).
-
Addition:
-
Dissolve Ethyl Diazoacetate (3.0 equiv) in DCM.
-
Add via syringe pump over 10 hours at reflux.
-
-
Workup:
-
Cool to RT. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc 95:5). Pre-treat silica with 1% Et3N.
-
Protocol B: "Safe" Curtius Rearrangement to N-Boc Amine
Targeting: tert-Butyl (2-fluoro-2-phenylcyclopropyl)carbamate
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry Toluene/t-BuOH (1:1 ratio).
-
Azidation: Add
(1.5 equiv) followed by DPPA (1.1 equiv). -
Rearrangement: Heat to
for 4 hours. (Evolution of gas will be observed). -
Workup:
-
Cool.[4] Dilute with EtOAc. Wash with 5% citric acid (removes excess amine/DPPA), then Sat.
. -
Purify via column chromatography.
-
-
Deprotection (to active salt):
-
Dissolve N-Boc intermediate in 4M HCl in Dioxane. Stir 1h.
-
Precipitate with
. Filter the white solid (Amine-HCl salt).
-
References
-
Haufe, G., et al. (2004). Fluorinated Phenylcyclopropylamines.[5] 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase.[1] Journal of Medicinal Chemistry.[6] Link
-
Wong, O., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine... ACS Chemical Neuroscience. Link
-
Charette, A. B., et al. (2016).[6] Transition-metal-free synthesis of tertiary aminocyclopropanes. Organic Letters.[6][7] Link
-
Organic Syntheses. Cyclopropanecarboxylic acid.[4] Org.[4][6][7] Synth. Coll. Vol. 7, p.117. Link
-
Jarvo, E. R., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis.[8] Synlett.[8] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 914221-39-9|2-Fluoro-2-phenylcyclopropan-1-amine|BLD Pharm [bldpharm.com]
- 6. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]
- 7. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 8. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Validation & Comparative
Comparative Guide: Fluorinated vs. Non-Fluorinated Phenylcyclopropylamine Pharmacokinetics
This guide provides an in-depth technical comparison of the pharmacokinetics (PK) and structure-activity relationships (SAR) of non-fluorinated phenylcyclopropylamines (PCPAs), represented by Tranylcypromine (TCP) , versus their Fluorinated Analogs (e.g., 4-fluoro-TCP, ring-fluorinated derivatives).[1]
Executive Summary
Phenylcyclopropylamine (PCPA) is a privileged scaffold in medicinal chemistry, serving as the core structure for irreversible Monoamine Oxidase (MAO) inhibitors and modern Lysine-Specific Demethylase 1 (LSD1) inhibitors.[1]
The strategic incorporation of fluorine into the PCPA scaffold is utilized to modulate metabolic stability , basicity (pKa) , and target potency . While the non-fluorinated parent, Tranylcypromine (TCP), suffers from rapid clearance and extensive metabolism, fluorinated analogs demonstrate altered pharmacokinetic profiles by blocking specific metabolic soft spots (e.g., para-hydroxylation) and modulating the electronics of the cyclopropyl ring opening mechanism.
Key Distinction:
-
Non-Fluorinated (TCP): High clearance, short half-life (~2.5 h), extensive hepatic metabolism (CYP2A6).[1]
-
Fluorinated Analogs: Enhanced metabolic stability (C-F bond strength), increased lipophilicity, and modulated mechanism-based inactivation rates.[1]
Physicochemical & Mechanistic Comparison
The introduction of fluorine induces profound electronic changes due to its high electronegativity (
Structural & Electronic Properties[1]
| Property | Tranylcypromine (TCP) | 4-Fluoro-TCP (Para-F) | 2-Fluoro-TCP (Ring-F) |
| Structure | Phenyl ring + Cyclopropylamine | Fluorine at phenyl C4 position | Fluorine on cyclopropyl ring ( |
| LogP (Lipophilicity) | ~1.5 (Moderate) | ~1.8 - 2.0 (Increased) | Variable (Conformation dependent) |
| Amine pKa | ~8.2 | ~7.8 (Reduced basicity) | ~6.5 - 7.5 (Significantly reduced via inductive effect) |
| Metabolic Soft Spot | C4-Phenyl (Hydroxylation) | Blocked (C-F Bond) | Cyclopropyl Ring Opening |
Mechanism of Action: The "Radical Clock"
Both classes act as mechanism-based inactivators (suicide substrates) .[1] They undergo single-electron transfer (SET) from the enzyme cofactor (FAD), leading to cyclopropyl ring opening.[1]
-
TCP: Rapid ring opening generates a carbon radical that covalently modifies FAD.[1]
-
Fluorinated Analogs:
Caption: Mechanism of Action and Metabolic Divergence. Fluorination at the para-position blocks the CYP450 hydroxylation pathway (red dashed line), forcing the molecule towards the mechanism-based inactivation pathway or alternative clearance routes.[1]
Pharmacokinetic Profile Comparison
The following data contrasts the pharmacokinetic parameters of the parent scaffold (TCP) with fluorinated analogs and advanced derivatives.
Quantitative PK Data (Rat & Human Models)[1][2]
| Parameter | Tranylcypromine (Non-Fluorinated) | 4-Fluoro-TCP (Fluorinated) | Advanced PCPA Derivative (e.g., ORY-1001)* |
| Bioavailability ( | ~50% (Human) | High (>60% est.)[1] | Excellent (Oral) |
| 1.0 – 2.0 h | ~1.0 h | 4.0 – 8.0 h | |
| Half-Life ( | 1.5 – 2.5 h | Extended (vs TCP) | 40 – 100 h |
| Volume of Dist.[1] ( | 1.1 – 5.7 L/kg | Increased (Lipophilic) | ~200x Total Body Water |
| Clearance Mechanism | Hepatic (CYP2C19, CYP2A6) | Hepatic (Slower) | Renal & Hepatic |
| Major Metabolites | 4-Hydroxy-TCP, N-Acetyl-TCP | N-Acetyl-4-F-TCP | N-dealkylated metabolites |
*Note: ORY-1001 (Iadademstat) is an N-substituted PCPA.[1] While it does not contain a fluorine atom on the ring, its design optimizes the PCPA scaffold properties similarly to fluorination strategies: blocking metabolism and improving binding affinity.
Metabolic Stability Analysis[1]
-
CYP Inhibition: TCP is a potent inhibitor of CYP2A6 and a competitive inhibitor of CYP2C19 (
). -
Fluorine Blockade: 4-Fluorotranylcypromine is resistant to para-hydroxylation.[1] In rat models, this results in sustained increases in brain amine concentrations compared to TCP, as the drug is not cleared as rapidly by the "first-pass" hydroxylation route.[1]
-
Potency Shift: 4-Fluoro-TCP is reported to be 10x more potent than TCP against MAO in vitro, likely due to a combination of increased lipophilicity (better active site access) and electronic optimization of the phenyl ring.[1]
Experimental Protocols
To validate the PK differences described above, the following standardized protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Incubation:
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]- .[1]
Protocol B: Determination (Mechanism-Based Inhibition)
Objective: Compare the efficiency of suicide inhibition.
-
Primary Incubation: Incubate enzyme (MAO or LSD1) with varying concentrations of inhibitor (
) for different times ( ).[1] -
Dilution: At time
, dilute an aliquot 50-fold into a secondary mixture containing high concentration of substrate. -
Measurement: Measure residual enzyme activity (
). -
Data Fitting:
-
Result: Compare
(max rate of inactivation) and (affinity) for Fluorinated vs. Non-Fluorinated analogs.
Caption: Workflow for comparative pharmacokinetic and pharmacodynamic characterization of PCPA analogs.
References
-
Baker, G. B., et al. (1992). "Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: A review." Journal of Psychiatry & Neuroscience, 17(5), 206–214. Link
-
Hampson, D. R., et al. (1986). "Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats." European Journal of Pharmacology. Link
-
Maes, T., et al. (2018).[2] "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia."[1][2][3] Cancer Cell, 33(3), 495-511.[1][2] Link
-
Yang, M., et al. (2020).[4] "Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective." Journal of Medicinal Chemistry. Link
-
Ganesan, A., et al. (2017). "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of KDM1A Inhibitors: Positioning 2-Fluoro-2-phenylcyclopropan-1-amine in the Therapeutic Landscape
For distribution to: Researchers, scientists, and drug development professionals
In the rapidly evolving field of epigenetic drug discovery, Lysine-Specific Demethylase 1A (KDM1A/LSD1) has emerged as a compelling therapeutic target for a spectrum of malignancies, including acute myeloid leukemia (AML) and various solid tumors.[1][2] KDM1A, a flavin-dependent amine oxidase, plays a pivotal role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][3] Its overexpression in numerous cancers is often correlated with poor prognosis, driving tumor proliferation and blocking differentiation.[1][2] This guide provides a comprehensive benchmark analysis of 2-Fluoro-2-phenylcyclopropan-1-amine, a novel KDM1A inhibitor, against other key players in the field, offering a technical deep-dive into their comparative efficacy and the experimental methodologies crucial for their evaluation.
The Central Role of KDM1A in Oncogenesis
KDM1A functions as a critical epigenetic regulator, primarily by removing methyl marks from H3K4, a hallmark of active transcription, thereby leading to gene repression.[1][3] It is a key component of several transcriptional repressor complexes.[4] The aberrant activity of KDM1A in cancer cells helps maintain a dedifferentiated, stem-like state and promotes cell proliferation by silencing tumor suppressor genes.[1][5][6] Consequently, the inhibition of KDM1A has been shown to reactivate silenced tumor suppressor pathways, induce differentiation, and trigger apoptosis in cancer cells, making it an attractive strategy for therapeutic intervention.[1][5]
KDM1A Signaling Network
The influence of KDM1A extends to several critical signaling pathways implicated in cancer progression. For instance, KDM1A has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance.[5][7] Furthermore, KDM1A activity is linked to the E2F1 signaling pathway, a key regulator of the cell cycle.[8] By inhibiting KDM1A, it is possible to modulate these pathways and restore normal cellular processes.
Comparative Analysis of KDM1A Inhibitors
The development of KDM1A inhibitors has been largely dominated by compounds based on the tranylcypromine scaffold, which act as irreversible, mechanism-based inhibitors by forming a covalent adduct with the FAD cofactor.[9][10] 2-Fluoro-2-phenylcyclopropan-1-amine belongs to this class. This section benchmarks its anticipated performance against other notable KDM1A inhibitors.
While specific data for 2-Fluoro-2-phenylcyclopropan-1-amine is emerging, we can infer its potential from structurally similar compounds. For instance, the derivative S2101, a trans-2-phenoxycyclopropylamine, has demonstrated potent KDM1A inhibition with a k(inact)/K(I) value of 4560 M⁻¹s⁻¹.[4] This indicates a high efficiency of irreversible inhibition.
| Inhibitor | Type | Target | IC50/Ki | Cellular Potency (EC50) | Key In Vivo Model & Efficacy |
| 2-Fluoro-2-phenylcyclopropan-1-amine (projected) | Irreversible (covalent) | KDM1A | Potent, likely in the nM range (inferred from analogs) | Expected in the low nM range | To be determined |
| Tranylcypromine | Irreversible (covalent) | KDM1A, MAO-A/B | Weak, µM range for KDM1A | µM range | Limited as a single agent due to off-target effects.[11] |
| ORY-1001 (Iadademstat) | Irreversible (covalent) | KDM1A | 18 nM | < 1 nM (AML cells)[12] | Glioblastoma xenograft (400 µg/kg, p.o.): Inhibited tumor growth and increased survival.[13] |
| GSK2879552 | Irreversible (covalent) | KDM1A | 24 nM[14] | 2-240 nM (AML cell lines) | SCLC xenograft (NCI-H1417): Significant tumor growth inhibition.[14] |
| IMG-7289 (Bomedemstat) | Irreversible (covalent) | KDM1A | Not specified | Not specified | Myelofibrosis mouse model: Normalized blood counts, reduced spleen volume.[3] |
| Phenelzine | Irreversible (covalent) | KDM1A, MAO-A/B | Not specified | µM range | Limited as a single agent due to off-target effects. |
| SP-2509 | Reversible (non-covalent) | KDM1A | Ki = 31 nM, IC50 = 13 nM[10] | Not specified | Castration-resistant prostate cancer models: Suppressed tumor growth.[10] |
Table 1: Comparative data for selected KDM1A inhibitors.
Essential Experimental Protocols for Benchmarking KDM1A Inhibitors
To ensure robust and reproducible data for comparing KDM1A inhibitors, standardized and well-validated experimental protocols are paramount. The following section details key methodologies.
Biochemical KDM1A Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of KDM1A by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., 2-Fluoro-2-phenylcyclopropan-1-amine) in assay buffer. Prepare solutions of recombinant human KDM1A enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a colorimetric HRP substrate (e.g., TMB).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the KDM1A enzyme to wells containing the diluted inhibitor or vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the HRP and colorimetric substrate solution to each well. The HRP will react with the hydrogen peroxide produced during the demethylation, leading to a color change.
-
Quench and Read: Stop the reaction with a stop solution (e.g., sulfuric acid). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Chemoprobe-based)
This immunoassay directly measures the binding of an inhibitor to KDM1A within a cellular context, providing a quantitative measure of target engagement.[15][16][17]
Step-by-Step Protocol:
-
Cell Treatment: Culture cancer cells (e.g., AML cell line MV4-11) and treat with various concentrations of the KDM1A inhibitor for a desired duration (e.g., 24-48 hours).
-
Cell Lysis with Chemoprobe: Lyse the cells in a buffer containing a biotinylated KDM1A-selective chemoprobe (e.g., derived from ORY-1001).[15][16] The chemoprobe will bind to the fraction of KDM1A that is not already bound by the test inhibitor.
-
Immunoassay:
-
Coat a high-binding 96-well plate with a capture antibody specific for KDM1A.
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind to all KDM1A (both inhibitor-bound and chemoprobe-bound).
-
Wash the wells to remove unbound material.
-
Add a detection antibody that recognizes KDM1A at a different epitope than the capture antibody.
-
Add a streptavidin-HRP conjugate, which will bind to the biotinylated chemoprobe.
-
Add a chemiluminescent or fluorescent substrate for HRP and measure the signal using a plate reader.
-
-
Data Analysis: The signal is inversely proportional to the amount of inhibitor-bound KDM1A. Calculate the percentage of target engagement for each inhibitor concentration and determine the cellular EC50 for target engagement.
In Vivo Efficacy Assessment in Xenograft Models
Evaluating the anti-tumor activity of KDM1A inhibitors in a living organism is a critical step in preclinical development.
Step-by-Step Protocol:
-
Cell Line Selection and Implantation: Choose a relevant human cancer cell line (e.g., NCI-H1417 for SCLC, MV4-11 for AML) and implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Establishment and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KDM1A inhibitor (formulated in a suitable vehicle) and the vehicle control to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will be determined by pharmacokinetic studies.
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Survival studies can also be conducted.
-
Pharmacodynamic and Biomarker Analysis: Tumor and blood samples can be collected to assess target engagement and downstream biomarker modulation (e.g., changes in H3K4me2 levels, expression of differentiation markers).
Conclusion and Future Directions
The landscape of KDM1A inhibitors is rapidly expanding, with several compounds demonstrating promising preclinical and clinical activity. Based on the analysis of structurally related compounds, 2-Fluoro-2-phenylcyclopropan-1-amine is poised to be a potent, irreversible inhibitor of KDM1A. Its efficacy will be benchmarked against established inhibitors like Iadademstat, GSK2879552, and Bomedemstat. The rigorous application of the standardized biochemical, cellular, and in vivo protocols outlined in this guide will be essential for a comprehensive and objective comparison.
Future research should focus on elucidating the precise molecular mechanisms of action of these inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies to overcome potential resistance mechanisms. The continued development of novel KDM1A inhibitors, such as 2-Fluoro-2-phenylcyclopropan-1-amine, holds significant promise for advancing the epigenetic treatment of cancer.
References
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Patsnap Synapse. (2024, June 21). What are KDM1A inhibitors and how do they work? Retrieved from [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023, February 2). Frontiers in Pharmacology. Retrieved from [Link]
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Integrated genomic analyses identify KDM1A's role in cell proliferation via modulating E2F signaling activity and associate with poor clinical outcome in oral cancer. (n.d.). Oncotarget, 7(47). Retrieved from [Link]
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The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. (2022, November 29). International Journal of Molecular Sciences. Retrieved from [Link]
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ORY-1001 Phase 1 Data At ASH In AL Looks Good For Oryzon, Roche. (2016, December 5). Seeking Alpha. Retrieved from [Link]
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A Phase 2a Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Myelofibrosis. (n.d.). ResearchGate. Retrieved from [Link]
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KDM1A promotes thyroid cancer progression and maintains stemness through the Wnt/β-catenin signaling pathway. (n.d.). Journal of Experimental & Clinical Cancer Research, 40(1). Retrieved from [Link]
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Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays. (2019, June 13). Journal of Visualized Experiments. Retrieved from [Link]
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LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target. (2017, August 16). Cancers. Retrieved from [Link]
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Gene ResultKDM1A lysine demethylase 1A [ (human)]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. (2020, October 14). Journal of Clinical Oncology. Retrieved from [Link]
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Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... (n.d.). ResearchGate. Retrieved from [Link]
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KDM1A Identified as a Potential Oncogenic Driver and Prognostic Biomarker via Multi-Omics Analysis. (2021, December 9). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
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A Phase 2 Study of the LSD1 Inhibitor Img-7289 (bomedemstat) for the Treatment of Advanced Myelofibrosis. (n.d.). ResearchGate. Retrieved from [Link]
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KDM1A Target Engagement Analysis by Chemoprobe-based Immunoassays. (2023, February 23). YouTube. Retrieved from [Link]
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Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. (n.d.). Haematologica, 101(12). Retrieved from [Link]
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Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations. (2023, December 11). ASH Publications. Retrieved from [Link]
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Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. (n.d.). Journal of Biological Chemistry, 294(22). Retrieved from [Link]
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Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia. (2021, July 26). MPN Hub. Retrieved from [Link]
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ORYZON announces positive clinical data of iadademstat at ASH-2025. (2025, November 4). Biotech Spain. Retrieved from [Link]
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Bomedemstat (IMG-7289) to treat myelofibrosis. (n.d.). PCORI Horizon Scanning Database. Retrieved from [Link]
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Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. (2010, August 3). Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Germline Lysine-Specific Demethylase 1 (LSD1/KDM1A) Mutations Confer Susceptibility to Multiple Myeloma. (n.d.). Cancer Research. Retrieved from [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). Journal of Chemical Information and Modeling. Retrieved from [Link]
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JARID1A (KDM5A) Homogeneous Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Further Insights Into the SAR of α-substituted Cyclopropylamine Derivatives as Inhibitors of Histone Demethylase KDM1A. (2015, March 6). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018, October 9). Frontiers in Chemistry. Retrieved from [Link]
-
Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018, October 10). PubMed. Retrieved from [Link]
-
LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019, December 4). Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023, March 11). Epigenomes. Retrieved from [Link]
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HMG20B stabilizes association of LSD1 with GFI1 on chromatin to confer transcription repression and leukemia cell differentiation block. (2022, September 28). Nucleic Acids Research. Retrieved from [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved from [Link]
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Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023, February 9). YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
